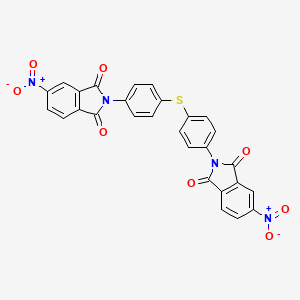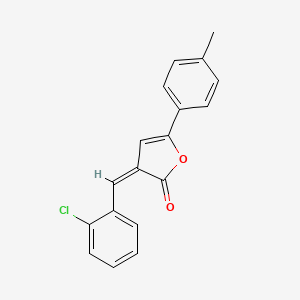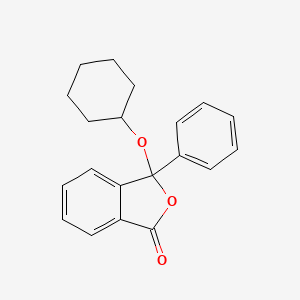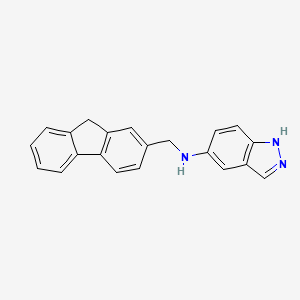
2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione), also known as TNPID, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. TNPID belongs to the class of isoindole-1,3(2H)-dione derivatives and has a unique structure that makes it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) is not fully understood, but it is believed to be related to its ability to interact with cellular proteins and enzymes. 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has been shown to have low toxicity in vitro, indicating that it may be safe for use in certain applications. However, more research is needed to fully understand the biochemical and physiological effects of 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) is its unique structure, which makes it a promising candidate for further investigation in various scientific research fields. However, one limitation is that more research is needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione). One possible direction is to investigate its potential as a fluorescent probe for detecting other heavy metal ions in water samples. Another direction is to explore its potential as a material for organic electronics, such as solar cells and transistors. Additionally, further research is needed to fully understand its anticancer properties and potential use in cancer treatment.
Méthodes De Synthèse
2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) can be synthesized using a two-step reaction process. In the first step, 5-nitroisophthalic acid is reacted with thionyl chloride to form 5-nitroisophthaloyl chloride. In the second step, the resulting intermediate is reacted with 5-nitroisophthalic acid under high-temperature conditions to form 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione).
Applications De Recherche Scientifique
2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has been found to have potential applications in various scientific research fields. It has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has also been studied for its potential use as a fluorescent probe for detecting mercury ions in water samples. Additionally, 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has shown promise as a material for organic electronics due to its high electron mobility and stability.
Propriétés
IUPAC Name |
5-nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfanylphenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N4O8S/c33-25-21-11-5-17(31(37)38)13-23(21)27(35)29(25)15-1-7-19(8-2-15)41-20-9-3-16(4-10-20)30-26(34)22-12-6-18(32(39)40)14-24(22)28(30)36/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAQNSMOOFERMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])SC4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(sulfanediyldibenzene-4,1-diyl)bis(5-nitro-1H-isoindole-1,3(2H)-dione) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5234337.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5234340.png)
![ethyl 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate](/img/structure/B5234346.png)
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5234348.png)
![1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine)](/img/structure/B5234358.png)
![ethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5234370.png)


![2-[benzyl(phenylsulfonyl)amino]-N-(3,5-dichlorophenyl)benzamide](/img/structure/B5234380.png)
![N-[({4-[(4-bromobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B5234386.png)
![(3'R*,4'R*)-1'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5234390.png)
![methyl 4-({[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5234393.png)

![2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4-(trifluoromethyl)pyrimidine](/img/structure/B5234415.png)